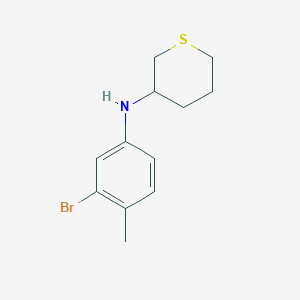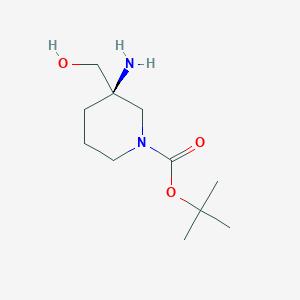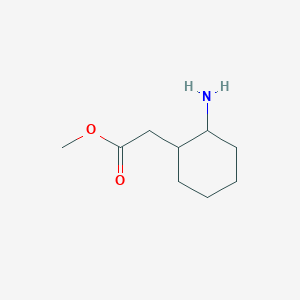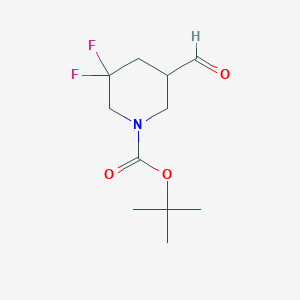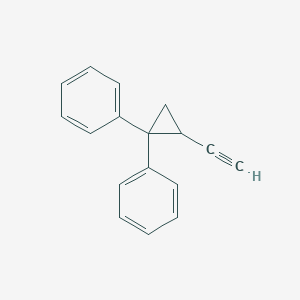
(2-Ethynyl-1-phenylcyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethynyl-1-phenylcyclopropyl)benzene is an organic compound characterized by a cyclopropyl ring substituted with an ethynyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethynyl-1-phenylcyclopropyl)benzene typically involves multiple steps. One common method includes the following steps :
Formation of the cyclopropyl ring: This can be achieved through the reaction of ethyldiazoacetate with a suitable alkene in the presence of a catalyst.
Introduction of the ethynyl group: The cyclopropyl compound is then treated with a strong base such as n-butyllithium, followed by the addition of an ethynyl halide.
Attachment of the phenyl group: The final step involves the coupling of the cyclopropyl-ethynyl intermediate with a phenyl halide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and catalysis would apply. Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethynyl-1-phenylcyclopropyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Substitution Reactions: The cyclopropyl ring can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Nitration: Nitro-(2-ethynyl-1-phenylcyclopropyl)benzene.
Oxidation: Carbonyl derivatives of this compound.
Reduction: Alkenes or alkanes derived from the ethynyl group.
Wissenschaftliche Forschungsanwendungen
(2-Ethynyl-1-phenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Wirkmechanismus
The mechanism of action of (2-Ethynyl-1-phenylcyclopropyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the phenyl ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system .
Vergleich Mit ähnlichen Verbindungen
(2-Ethynyl-1-phenylcyclopropyl)methane: Similar structure but with a methane group instead of benzene.
(2-Ethynyl-1-phenylcyclopropyl)ethane: Similar structure but with an ethane group instead of benzene.
Eigenschaften
Molekularformel |
C17H14 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(2-ethynyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C17H14/c1-2-14-13-17(14,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h1,3-12,14H,13H2 |
InChI-Schlüssel |
SDBVAEDJWRUIBG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


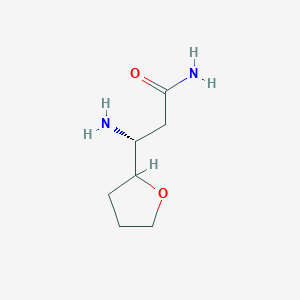
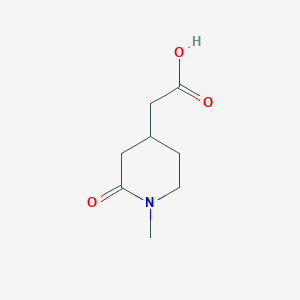

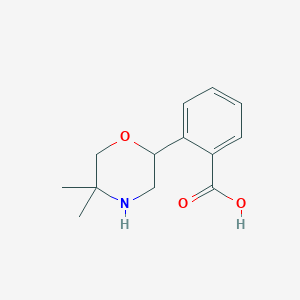
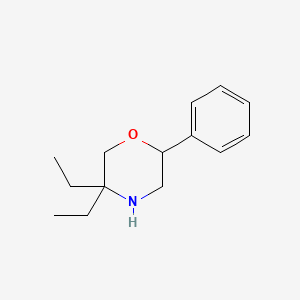
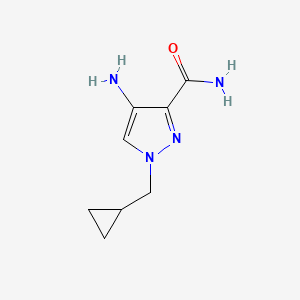
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
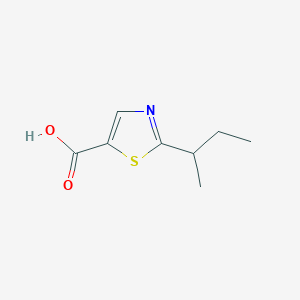
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
